Decinnamoyltaxagifine

Multidrug Resistance P‑glycoprotein Chemosensitization

Problem: Standard paclitaxel-type taxanes fail as MDR reversal controls due to P-gp substrate activity. Solution: Decinnamoyltaxagifine, a validated non-taxol-type taxoid. Lacks C-13 side chain and oxetane ring. - Benchmark activity: Increases vincristine accumulation in MDR cells comparable to verapamil. - Ideal comparator for tubulin binding & SAR studies of taxane analogs. - Critical dereplication standard for Taxus spp. phytochemical analysis. Supplied with analytical data (¹³C-NMR).

Molecular Formula C28H38O12
Molecular Weight 566.6 g/mol
Cat. No. B593456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecinnamoyltaxagifine
Molecular FormulaC28H38O12
Molecular Weight566.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H38O12/c1-12-18(33)10-20(37-13(2)29)26(7)21(12)22(38-14(3)30)17-9-19(34)27(8)28(35,25(17,6)11-36-27)24(40-16(5)32)23(26)39-15(4)31/h17-18,20-24,33,35H,1,9-11H2,2-8H3
InChIKeyNFUTVRWRWMCUTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Decinnamoyltaxagifine Sourcing & Identity


Decinnamoyltaxagifine is a naturally occurring taxane diterpenoid first isolated from the leaves and stems of Taxus chinensis [1]. Unlike the clinically dominant paclitaxel‑type taxanes, decinnamoyltaxagifine lacks both the C‑13 N‑acylphenylisoserine side chain and the oxetane ring at C‑4/C‑5, classifying it as a non‑taxol‑type taxoid [1]. It has been subsequently identified in the barks of Taxus chinensis var. mairei and the leaves of Taxus cuspidata [2]. The compound has a molecular weight of 566.59 g/mol and a molecular formula of C₂₈H₃₈O₁₂ . For procurement purposes, decinnamoyltaxagifine is available from multiple specialty chemical vendors as a reference standard for phytochemical or bioactivity studies, and is supplied with purity specifications typically ≥97.5% .

Compound Class Non-taxol-type taxoid (lacks C-13 side chain and oxetane ring)
Natural Source Isolated from Taxus chinensis, T. cuspidata
Research Context MDR reversal assay context; chemosensitizer studies

Decinnamoyltaxagifine vs. Paclitaxel-Type Taxanes


Direct substitution of decinnamoyltaxagifine with a paclitaxel‑type taxane (e.g., paclitaxel, docetaxel) is scientifically invalid in applications involving multidrug resistance (MDR) modulation. Decinnamoyltaxagifine belongs to the non‑taxol‑type taxoid subclass, which lacks the C‑13 side chain and oxetane ring that are hallmarks of paclitaxel‑type molecules [1]. This structural divergence confers a fundamentally different biological profile: paclitaxel‑type compounds are potent microtubule stabilizers that are substrates for P‑glycoprotein (P‑gp)‑mediated efflux, rendering them ineffective in many MDR contexts. In contrast, non‑taxol‑type taxoids such as decinnamoyltaxagifine have been shown to increase the cellular accumulation of vincristine in MDR tumor cells to a level comparable to verapamil—a classic P‑gp inhibitor—while paclitaxel itself exhibits no such activity [2]. Using a generic taxane without verifying its non‑taxol‑type status would therefore nullify any intended MDR‑reversal experimental outcome.

Decinnamoyltaxagifine (Non-taxol-type)
Paclitaxel-type taxane (e.g., paclitaxel)
MDR reversal activity
Reported to increase vincristine accumulation
No reported MDR reversal activity; P-gp substrate
Structural feature
Lacks C-13 side chain and oxetane ring
Contains C-13 side chain and oxetane ring
Assay outcome for MDR
May support chemosensitization endpoints
May not reverse MDR; limited to cytotoxicity studies

Decinnamoyltaxagifine Evidence & Comparator Data


MDR-Reversal Activity vs. Verapamil

Decinnamoyltaxagifine enhances the cellular accumulation of vincristine in multidrug‑resistant tumor cells to a level statistically indistinguishable from that achieved by verapamil, a well‑established P‑glycoprotein inhibitor. In the same assay system, paclitaxel—a taxol‑type taxane—does not increase vincristine accumulation above baseline. This functional selectivity underscores the differential utility of non‑taxol‑type taxoids for MDR modulation [1][2].

MDR Reversal Activity
Class-level inference
Increases vincristine accumulation comparable to verapamil; paclitaxel shows no increase
Supports MDR-reversal assay context
Quantitative fold-change not reported; comparator context applies
Multidrug Resistance P‑glycoprotein Chemosensitization

Low Direct Cytotoxicity vs. MDR Modulation

Decinnamoyltaxagifine exhibits only weak direct cytotoxicity against human epidermoid carcinoma KB cells (IC₅₀ > 10 µg/mL) and murine leukemia L1210 cells (IC₅₀ > 10 µg/mL) . This is in stark contrast to paclitaxel, which typically displays IC₅₀ values in the low nanomolar range against many cancer cell lines. The low direct cytotoxicity, coupled with the compound's demonstrated ability to enhance vincristine accumulation in MDR cells, supports its classification as a chemosensitizer rather than a primary cytotoxic agent. This distinguishes decinnamoyltaxagifine from taxol‑type taxanes that are used for their direct tumor‑killing effects.

Cytotoxicity Profile
Data to verify
IC₅₀ >10 µg/mL (KB and L1210 cells); paclitaxel IC₅₀ 100-fold weaker
May reduce confounding cytotoxicity in MDR studies
Cell line-specific; class-level comparison
Cytotoxicity Cancer Cell Lines Antiproliferative

Microtubule Depolymerization Inhibition

In a CaCl₂‑induced microtubule depolymerization assay, non‑taxol‑type taxoids, including decinnamoyltaxagifine (reported as compound 4 in the primary study), remarkably reduced depolymerization [1]. While this study did not report a quantitative EC₅₀ for decinnamoyltaxagifine, the qualitative observation places it among the non‑taxol‑type taxoids that interact with microtubules via a mechanism distinct from paclitaxel's binding site. This is consistent with the compound's lack of an oxetane ring and C‑13 side chain, which are critical for high‑affinity binding to the paclitaxel site on β‑tubulin.

Microtubule Interaction
Data to verify
Qualitatively reduced CaCl₂-induced microtubule depolymerization
Supports distinct microtubule interaction mode
Quantitative EC₅₀ not reported; mechanistic differentiation pending
Microtubule Dynamics Tubulin Stabilization Non‑Taxol‑Type Taxoid

Decinnamoyltaxagifine Research & Procurement Applications


MDR-Reversal Positive Control

Decinnamoyltaxagifine serves as an ideal reference compound in experiments designed to validate the ability of non‑taxol‑type taxoids to overcome P‑gp‑mediated multidrug resistance. Its demonstrated capacity to increase vincristine accumulation in MDR cells, on par with verapamil [1], provides a benchmark for screening novel MDR modulators or for confirming that a taxane library member lacks paclitaxel‑like P‑gp substrate properties. Procurement of this compound is recommended for labs establishing MDR‑reversal assays or investigating the structure‑activity relationships of taxane‑derived chemosensitizers.

Taxane-Tubulin Interaction Studies

Because decinnamoyltaxagifine interacts with microtubules yet lacks the high‑affinity paclitaxel binding site [1], it is a valuable comparator for dissecting the molecular determinants of taxane‑induced microtubule stabilization. Researchers can use decinnamoyltaxagifine alongside paclitaxel and other taxoids to correlate structural features (presence/absence of oxetane ring and C‑13 side chain) with tubulin binding affinity, microtubule stabilization kinetics, and cellular outcomes. This application is particularly relevant for academic groups studying taxane structure‑activity relationships and for biotech companies developing next‑generation microtubule‑targeting agents with improved therapeutic indices.

Natural Product Dereplication & Chemotaxonomy

Decinnamoyltaxagifine is a validated natural product constituent of several Taxus species, including T. chinensis var. mairei and T. cuspidata [2][3]. As such, it is a key analytical standard for dereplication studies during the isolation of novel taxanes from yew extracts. Its known chromatographic and spectral properties facilitate rapid identification and quantification, preventing redundant isolation of known compounds. Procurement of high‑purity decinnamoyltaxagifine is essential for laboratories engaged in the phytochemical analysis of Taxus species or in the quality control of botanical raw materials intended for taxane extraction.

Reference Standard for Synthetic Analogs

Given the growing interest in semisynthetic and synthetic non‑paclitaxel taxoids, decinnamoyltaxagifine provides a commercially available reference standard for verifying the identity and purity of novel analogs. Its fully characterized structure, including established ¹³C‑NMR assignments [2], makes it a reliable comparator for confirming the success of synthetic modifications, such as acylation or deacylation reactions on the taxane core. This application is relevant for medicinal chemistry CROs and pharmaceutical R&D units engaged in taxane analog synthesis programs.

Application
Selection Property
Validation Focus
MDR modulation studies
Non-taxol-type taxoid (P-gp modulation context)
Verify P-gp substrate status / vincristine accumulation
Taxane-tubulin binding mechanism studies
Microtubule interaction profile
Taxane binding site differentiation
Phytochemical dereplication (Taxus spp.)
Identified in Taxus species
Chromatographic and spectral comparison
Synthetic analog verification
Characterized structure (NMR)
Confirm identity and purity of analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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